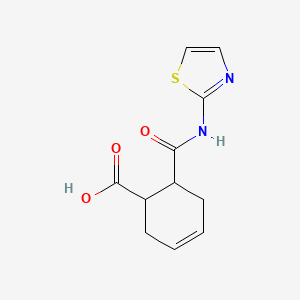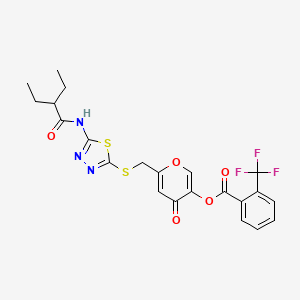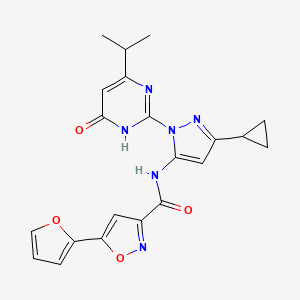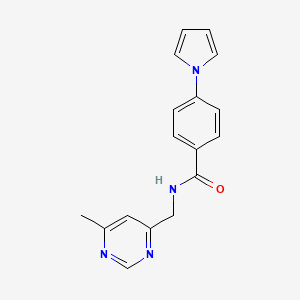![molecular formula C14H20N2O3S B2948518 N-[ethyl(phenyl)carbamoyl]-L-methionine CAS No. 956943-60-5](/img/structure/B2948518.png)
N-[ethyl(phenyl)carbamoyl]-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[ethyl(phenyl)carbamoyl]-L-methionine, also known as S-ethyl-N-phenylcarbamoylmethyl-L-cysteine (SNMC), is a synthetic compound that has gained attention for its potential therapeutic applications. It is a derivative of L-methionine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. SNMC has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of SNMC is not yet fully understood, but studies have suggested that it may work by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that SNMC can have a range of biochemical and physiological effects in the body. It has been found to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the expression of pro-inflammatory cytokines. SNMC has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SNMC for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one of the limitations of SNMC is that it can be difficult to synthesize in large quantities, which can make it challenging to conduct large-scale studies.
Orientations Futures
There are several potential future directions for research on SNMC. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other drugs. Further research is also needed to fully understand the mechanism of action of SNMC and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
SNMC can be synthesized through a multistep process that involves the reaction of L-methionine with various reagents. One of the most common methods for synthesizing SNMC involves the reaction of L-methionine with ethyl chloroformate and phenyl isocyanate, followed by purification through chromatography.
Applications De Recherche Scientifique
SNMC has been the subject of extensive research in recent years, with a particular focus on its potential therapeutic applications. Some of the key areas of research include its potential use as an antioxidant, anti-inflammatory, and neuroprotective agent. SNMC has also been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(2S)-2-[[ethyl(phenyl)carbamoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-16(11-7-5-4-6-8-11)14(19)15-12(13(17)18)9-10-20-2/h4-8,12H,3,9-10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCOCVNRNAJDL-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[ethyl(phenyl)carbamoyl]-L-methionine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

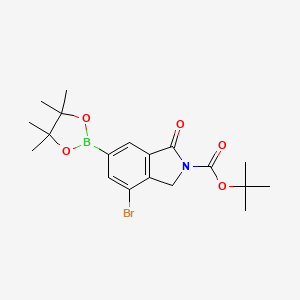

![3-[1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2948437.png)
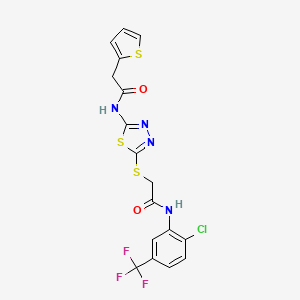
![4-[(2,4-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2948442.png)




![2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2948452.png)
